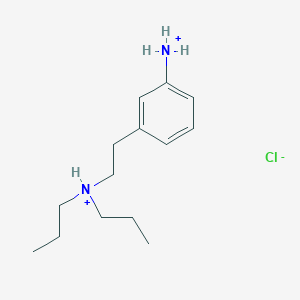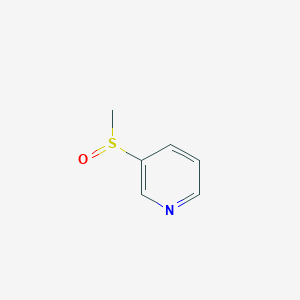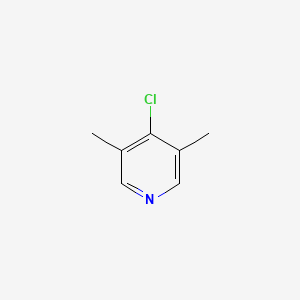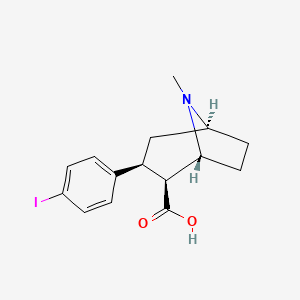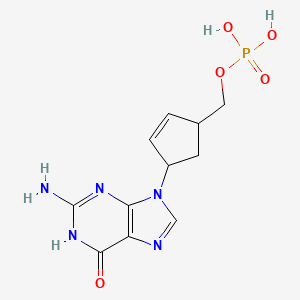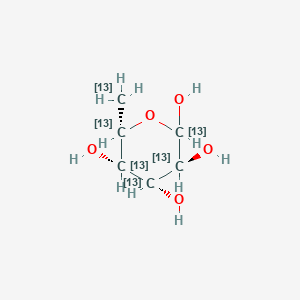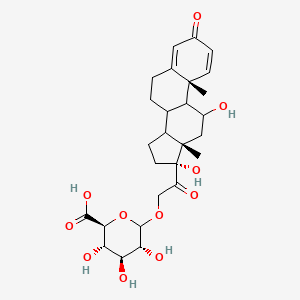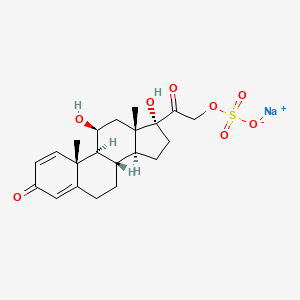![molecular formula C₂₀H₂₅NO B1146377 3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol CAS No. 309264-43-5](/img/structure/B1146377.png)
3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol is a chemical compound with the molecular formula C20H25NO. It is a racemic mixture, meaning it contains equal amounts of two enantiomers. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol typically involves the reaction of 3,4-dimethylpiperidine with benzyl chloride, followed by the introduction of a phenol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially involving the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenols or piperidines.
Scientific Research Applications
3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3,4-dimethylpiperidine: Lacks the phenol group, leading to different chemical and biological properties.
3,4-Dimethylphenol: Lacks the piperidine ring, affecting its reactivity and applications.
Benzylphenol: Lacks the dimethylpiperidine moiety, resulting in different interactions with molecular targets.
Uniqueness
3-[(3R,4S)-1-Benzyl-3,4-dimethylpiperidin-4-yl]phenol is unique due to its combination of a phenol group and a piperidine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
3-[(3R,4S)-1-benzyl-3,4-dimethylpiperidin-4-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO/c1-16-14-21(15-17-7-4-3-5-8-17)12-11-20(16,2)18-9-6-10-19(22)13-18/h3-10,13,16,22H,11-12,14-15H2,1-2H3/t16-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QERVNGWALYIVQG-JXFKEZNVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
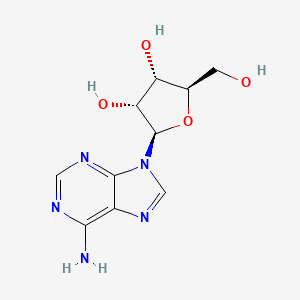
![4[N'-[1-[3-Fluoro-4-methoxy-phenyl)-ethylidene]hydrazino}benzenesulfonamide](/img/new.no-structure.jpg)
